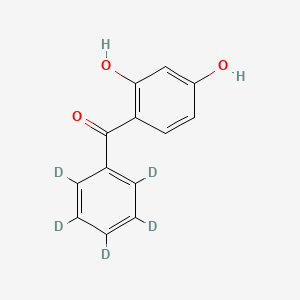
2,4-Dihydroxybenzophenone-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dihydroxybenzophenone-d5 is a deuterium-labeled derivative of 2,4-Dihydroxybenzophenone. This compound is primarily used in scientific research as a stable isotope-labeled standard. The presence of deuterium atoms makes it particularly useful in various analytical and spectroscopic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dihydroxybenzophenone-d5 can be synthesized by reacting resorcinol with a benzotrihalide in the presence of an aqueous solution of N-methylpyrrolidone. The crude reaction product is then subjected to vacuum distillation to obtain the purified compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of Friedel-Crafts catalysts such as aluminum chloride or zinc chloride. The reaction between resorcinol and benzoyl chloride or benzoic acid under anhydrous conditions yields the desired product. this method often results in lower yields and requires careful handling of moisture-sensitive catalysts .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dihydroxybenzophenone-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones
Reduction: Hydroxy derivatives
Substitution: Halogenated benzophenones
Scientific Research Applications
2,4-Dihydroxybenzophenone-d5 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Dihydroxybenzophenone-d5 involves its interaction with molecular targets such as Toll-like receptor 4 and myeloid differentiation factor 2. It inhibits the dimerization of Toll-like receptor 4, thereby reducing the production of pro-inflammatory mediators. Additionally, it stabilizes mitochondrial membrane potential and decreases mitochondrial reactive oxygen species production .
Comparison with Similar Compounds
- 2,4-Dihydroxybenzophenone
- 4,4’-Dihydroxybenzophenone
- 2-Hydroxy-4-methoxybenzophenone
- 2,2’,4,4’-Tetrahydroxybenzophenone
Comparison: 2,4-Dihydroxybenzophenone-d5 is unique due to the presence of deuterium atoms, which makes it particularly useful in isotopic labeling studies. Compared to its non-deuterated counterparts, it provides more accurate and reliable data in mass spectrometry and other analytical techniques .
Properties
Molecular Formula |
C13H10O3 |
|---|---|
Molecular Weight |
219.25 g/mol |
IUPAC Name |
(2,4-dihydroxyphenyl)-(2,3,4,5,6-pentadeuteriophenyl)methanone |
InChI |
InChI=1S/C13H10O3/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h1-8,14-15H/i1D,2D,3D,4D,5D |
InChI Key |
ZXDDPOHVAMWLBH-RALIUCGRSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C2=C(C=C(C=C2)O)O)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















